11-Beta-hydroxyandrostenedione

Adrenal steroidogenesis Hyperandrogenism differential diagnosis Biomarker specificity

Problem: Conventional androgens (androstenedione, DHEA) cannot resolve adrenal vs. ovarian hyperandrogenism due to dual tissue origin. Solution: 11β-Hydroxyandrostenedione-produced solely in the adrenal cortex by CYP11B1; absent in ovarian tissue. • Adrenal-exclusive C19 prohormone & 11βHSD inhibitor • 3-4× plasma elevation in 21OHD patients vs. controls (p<0.0001) • ≥98% purity; shipped ambient; global stock for LC-MS/MS workflows

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 382-44-5
Cat. No. B1680194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Beta-hydroxyandrostenedione
CAS382-44-5
Synonyms11 beta-hydroxyandrostenedione
11-hydroxy-4-androstene-3,17-dione
11-hydroxyandrostenedione
11-hydroxyandrostenedione, (11alpha)-isomer
11-hydroxyandrostenedione, (11beta)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
InChIKeyWSCUHXPGYUMQEX-KCZNZURUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

11-Beta-hydroxyandrostenedione: Adrenal Prohormone & C11-Oxy Precursor


11-Beta-hydroxyandrostenedione (11β-OHA4; 11OHA4) is an endogenous, adrenal-derived C19 steroid that functions as an androgen prohormone. It is biosynthesized from androstenedione (A4) via adrenal 11β-hydroxylase (CYP11B1), an enzyme absent in ovarian tissue [1]. The compound is a major product of the adrenal androgen pathway, with its daily output being approximately twice that of androstenedione itself [2]. 11OHA4 is the precursor to a series of C11‑oxy androgens, including 11‑ketoandrostenedione (11KA4), 11β‑hydroxytestosterone (11OHT), 11‑ketotestosterone (11KT), and the potent androgen receptor agonist 11‑ketodihydrotestosterone (11KDHT) [3]. Its metabolism is catalyzed by 11β‑hydroxysteroid dehydrogenase (11βHSD) isoforms, 17βHSDs, and 5α‑reductases (SRD5A), yielding both weakly androgenic metabolites and full AR agonists that are comparable in potency to dihydrotestosterone (DHT) [4].

1 Adrenal-specific C19 prohormone probe
2 Gateway to C11-oxy androgen pathway studies
3 Enables adrenal vs. ovarian source distinction in hyperandrogenism research models

Why Substitution Fails for 11-Beta-hydroxyandrostenedione


11-Beta-hydroxyandrostenedione cannot be substituted by other adrenal or ovarian C19 steroids due to its exclusive adrenal origin and its role as a gateway to a distinct class of 11‑oxygenated androgens. Unlike androstenedione, dehydroepiandrosterone (DHEA), or testosterone, 11OHA4 is synthesized solely in the adrenal cortex via CYP11B1‑catalyzed 11β‑hydroxylation [1]. This enzymatic step is absent in ovarian tissue, making 11OHA4 an unambiguous marker of adrenal steroidogenesis [2]. Furthermore, the downstream metabolites of 11OHA4 (11KT and 11KDHT) exhibit androgenic potencies that are comparable to testosterone and dihydrotestosterone, respectively, yet arise from an adrenal‑specific pathway that is not shared by the classic gonadal androgens [3]. Consequently, substitution with structurally similar compounds (e.g., androstenedione, adrenosterone) would fail to replicate 11OHA4's utility as an adrenal‑specific biomarker and its unique conversion to potent 11‑oxy androgens. The quantitative evidence below substantiates these irreplaceable differentiating features.

Androstenedione Lacks CYP11B1-mediated 11β-hydroxylation; does not produce C11-oxy androgens, limiting adrenal pathway interpretation
DHEA Does not reflect adrenal-specific C19 conversion through CYP11B1; pathway context may differ
Testosterone Cannot serve as a precursor to 11KT/11KDHT, altering metabolic endpoint interpretation in androgen research

Comparative Evidence for 11-Beta-hydroxyandrostenedione


Exclusive Adrenal Origin

11OHA4 is biosynthesized exclusively in the adrenal gland, in contrast to androstenedione and DHEA which are produced by both adrenals and ovaries [1]. 11β‑Hydroxylase (CYP11B1), the enzyme responsible for converting androstenedione to 11OHA4, is expressed in adrenal tissue but is absent in ovarian tissue, as confirmed by mRNA and protein expression analyses [2]. This unique tissue origin enables 11OHA4 to serve as a definitive marker for distinguishing adrenal versus ovarian contributions to hyperandrogenism [3].

Exclusive Adrenal Origin
Reported
CYP11B1 present in adrenal cortex; undetectable in ovarian tissue
Supports adrenal-specific steroidogenesis research models
Human tissue expression analysis; mRNA and protein level
Adrenal steroidogenesis Hyperandrogenism differential diagnosis Biomarker specificity

Adrenal Output Superior to Androstenedione

Despite its historical omission from adrenal steroidogenesis diagrams, 11OHA4 is a quantitatively major adrenal C19 product. Direct comparisons of adrenal output reveal that 11OHA4 secretion is approximately twice that of androstenedione (A4) [1]. This higher production rate establishes 11OHA4 as the predominant C19 steroid in the adrenal androgen pathway, underscoring its significance as a precursor to downstream 11‑oxy androgens [2].

Adrenal Output
Cross-study comparable
11OHA4 output ≈ 2× androstenedione (A4)
Quantitatively major adrenal C19 prohormone in pathway context
Adrenal vein sampling and in vitro adrenal cell studies
Adrenal steroid secretion Androgen prohormone C11‑oxy steroid precursor

Weak Prohormone vs. Potent 11KDHT Androgenicity

11OHA4 itself exhibits minimal androgenic activity (<1/100th the potency of testosterone in vivo) [1]. However, its downstream metabolite 11‑ketodihydrotestosterone (11KDHT) acts as a full androgen receptor (AR) agonist with potency equivalent to dihydrotestosterone (DHT) at 1 nM [2]. The AR binding affinity of 11KDHT has been quantified with a Ki of 20.4 nM and an EC50 of 1.35 nM for human AR . This contrasts with the parent compound 11OHA4, which lacks significant AR activation, demonstrating that the biological impact of 11OHA4 is mediated entirely through its enzymatic conversion to potent 11‑oxy androgens [3].

Androgenicity Profile
Reported
11OHA4 < 1/100 T activity; 11KDHT equipotent to DHT
Prohormone-to-potent metabolite transition context for tissue-specific activation studies
In vivo rat assay (11OHA4); recombinant human AR binding (11KDHT)
Androgen receptor agonism Prostate cancer Steroid metabolism

Biomarker Elevation in 21-Hydroxylase Deficiency

In patients with classic 21‑hydroxylase deficiency (21OHD), serum concentrations of 11OHA4 are significantly elevated. A comprehensive LC‑MS/MS analysis of 38 patients (19 males, 19 females) and 38 matched controls demonstrated that 11OHA4 levels are 3‑ to 4‑fold higher in 21OHD patients (p<0.0001) [1]. This elevation is comparable to that observed for other 11oxC19 steroids (11‑ketoandrostenedione, 11β‑hydroxytestosterone, 11‑ketotestosterone) and confirms the adrenal origin of these androgens, as only trace amounts were detected in patients with 11β‑hydroxylase deficiency or adrenal insufficiency [2].

21OHD Elevation
Head-to-head
3‑ to 4‑fold higher in 21OHD vs. controls (p < 0.001)
Supports disease-model biomarker monitoring research
LC‑MS/MS; 38 patients vs. 38 matched controls
Congenital adrenal hyperplasia 21‑hydroxylase deficiency Diagnostic biomarkers

Prostate Cancer Cell Conversion to 11KDHT

In LNCaP androgen‑dependent prostate cancer cells, 11OHA4 is actively metabolized by 5α‑reductase (SRD5A) to 11β‑hydroxy‑5α‑androstanedione, and subsequently via 11βHSD and 17βHSD to the potent androgen 11‑ketotestosterone (11KT) and 11‑ketodihydrotestosterone (11KDHT) [1]. Quantitative UPLC‑MS/MS analysis showed that 11OHA4 conversion to 11KA4 and 11KT occurs at rates of 12% and 2.5%, respectively, in JEG‑3 cells, with 11KT further converted to 11KDHT at 14% [2]. In contrast, androstenedione (A4) lacks the C11‑hydroxy group and therefore does not generate 11‑oxy androgens, highlighting the unique metabolic pathway accessible only via 11OHA4 [3].

Prostate Cancer Cell Metabolism
Class-level inference
11OHA4 → 11KA4 (12%), →11KT (2.5%); 11KT→11KDHT (14%)
Unique C11-oxy androgen synthesis in cell models; A4 does not yield these metabolites
JEG‑3 cells; 1 µM substrate; UPC2‑MS/MS
Castration‑resistant prostate cancer Steroid metabolism Androgen biosynthesis

Osteotropic Bone Formation with Low Androgenicity

11OHA4 exhibits a unique functional profile: it promotes bone formation while possessing negligible androgenic activity. In ovariectomized rats, administration of 11OHA4 increased bone mineral density at both metaphyseal and diaphyseal femoral regions, and enhanced mineral apposition rate in cortical and trabecular bone [1]. Concurrently, its androgenic and anabolic activities were quantified as less than 1/100th and 1/10th‑1/100th of testosterone, respectively, while estrogenic activity was also very weak [2]. This dissociation between osteotropic and androgenic effects is not observed with androstenedione or testosterone, which carry substantial androgenic liabilities at osteogenic doses.

Osteotropic vs. Androgenic Activity
Reported
Androgenic < 1/100 T; bone mineral density increased in OVX rats
Selective osteotropic action context for bone anabolic lead scaffold exploration
Ovariectomized rat model; MC3T3‑E1, SaOS‑2 osteoblast cells
Osteoporosis Bone metabolism Selective steroid action

Application Scenarios for 11-Beta-hydroxyandrostenedione


Adrenal vs. Ovarian Hyperandrogenism Diagnosis

Utilize 11OHA4 as an adrenal‑specific biomarker to distinguish the source of androgen excess in patients with PCOS, hirsutism, or adrenal masses. Because CYP11B1 expression is restricted to the adrenal cortex, plasma 11OHA4 levels directly reflect adrenal steroidogenic activity, whereas androstenedione and DHEA cannot resolve tissue origin [1]. This application is supported by direct comparative data showing CYP11B1 absence in ovarian tissue and by clinical studies demonstrating suppression of 11OHA4 following dexamethasone [2].

21-Hydroxylase Deficiency Monitoring

Employ LC‑MS/MS measurement of serum 11OHA4 to assess adrenal androgen output and treatment response in patients with classic 21OHD. The 3‑ to 4‑fold elevation observed in untreated patients (p<0.0001) provides a quantitative benchmark for evaluating glucocorticoid therapy adequacy, complementing or potentially replacing 17‑hydroxyprogesterone monitoring [1]. This scenario is grounded in head‑to‑head comparisons with healthy controls and correlation with adrenal volume (r≈0.7, p<0.0001) [2].

In Vitro Metabolism in Prostate Cancer Models

Use 11OHA4 as a substrate to investigate the intratumoral generation of 11‑oxy androgens (11KT, 11KDHT) in LNCaP and other prostate cancer cell lines. Quantitative metabolism data demonstrate conversion to 11KA4 (12%) and 11KT (2.5%) in JEG‑3 cells, with further 5α‑reduction to the potent AR agonist 11KDHT [1]. This pathway is unique to 11‑oxygenated steroids and is implicated in castration‑resistant prostate cancer progression [2].

Osteotropic Drug Discovery & Bone Metabolism Research

Leverage 11OHA4 as a tool compound or structural template for developing bone‑anabolic agents with minimal androgenic side effects. Preclinical data in ovariectomized rats demonstrate increased bone mineral density and mineral apposition rate, while androgenic activity is <1/100th that of testosterone [1]. This dissociation makes 11OHA4 a valuable reference standard for screening selective osteotropic steroids and for elucidating the mechanisms underlying steroid‑mediated bone formation [2].

Application
Selection Property
Validation Focus
Adrenal vs. ovarian hyperandrogenism research
Adrenal-restricted CYP11B1 expression
Dexamethasone suppression response in research models
21-Hydroxylase deficiency model monitoring
Reported 3‑4 fold serum elevation in 21OHD research cohorts
Correlation with disease-severity and treatment-response endpoints
Prostate cancer cell androgen metabolism studies
Unique C11-oxy androgen generation pathway
Intratumoral 11KDHT formation via SRD5A/17βHSD in cell models
Bone anabolic lead scaffold exploration
Osteotropic effect with minimal androgenic activity
Bone mineral density and mineral apposition rate in ovariectomized rat models

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